Di-o-tolylmercury
CAS No.: 616-99-9
Cat. No.: VC18430602
Molecular Formula: C14H14Hg
Molecular Weight: 382.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 616-99-9 |
|---|---|
| Molecular Formula | C14H14Hg |
| Molecular Weight | 382.85 g/mol |
| IUPAC Name | bis(2-methylphenyl)mercury |
| Standard InChI | InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3; |
| Standard InChI Key | MXBDBDZPEVJJMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1[Hg]C2=CC=CC=C2C |
Introduction
Chemical Identity and Classification
Di-o-tolylmercury (C₁₄H₁₄Hg) belongs to the family of diarylmercury compounds, where mercury(II) forms covalent bonds with two aromatic aryl groups—specifically, ortho-tolyl substituents. The compound’s molecular formula derives from the substitution of hydrogen atoms in toluene’s methyl group with mercury, resulting in a linear C-Hg-C arrangement. Its classification as an organometallic compound underscores its dual nature: the organic tolyl groups confer stability, while the mercury center enables unique reactivity .
Synthesis and Characterization
Synthetic Routes
The synthesis of di-o-tolylmercury predominantly involves the reaction of ortho-tolyl Grignard reagents or sodium tolylsulfinates with mercuric chloride (HgCl₂). A representative procedure entails:
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Grignard Approach:
This method, while efficient, requires anhydrous conditions and inert atmospheres to prevent side reactions . -
Sulfinate-HgCl₂ Reaction:
Sodium o-tolylsulfinate reacts with HgCl₂ in dichloromethane, yielding di-o-tolylmercury and sodium sulfinate byproducts. Catalysts such as pyridine may accelerate the reaction.
Characterization Techniques
Post-synthesis, di-o-tolylmercury is validated using:
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Nuclear Magnetic Resonance (NMR): NMR reveals a singlet at ~1,600 ppm, confirming symmetric bonding .
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Infrared (IR) Spectroscopy: Absorptions at 530 cm⁻¹ (Hg-C stretch) and 1,600 cm⁻¹ (aromatic C=C) verify structural integrity.
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X-ray Crystallography: Single-crystal analyses resolve bond distances and angles (Table 1) .
Crystallographic and Structural Analysis
Unit Cell Parameters
Di-o-tolylmercury crystallizes in the monoclinic space group C2/c, with unit cell dimensions:
| Parameter | Value |
|---|---|
| a (Å) | 10.970(2) |
| b (Å) | 10.448(3) |
| c (Å) | 11.409(3) |
| β (°) | 115.48(2) |
| Volume (ų) | 1,180.5(5) |
| Density (g/cm³) | 2.158 |
Table 1: Crystallographic data for di-o-tolylmercury .
Molecular Geometry
The mercury atom resides on a crystallographic twofold axis, adopting a near-linear C-Hg-C angle of 179.4° . Steric interactions between ortho-methyl groups induce a 58.9° twist between aromatic rings, deviating from ideal planarity (Figure 1). The Hg-C bond length measures 2.09(1) Å, consistent with strong covalent bonding .
Chemical Reactivity and Mechanisms
Ligand Exchange Reactions
Di-o-tolylmercury undergoes transmetallation with transition metals, serving as a precursor in catalysis:
This reaction underpins its utility in synthesizing palladium catalysts for cross-coupling reactions .
Redox Behavior
Oxidation with halogens (X₂) yields mercury(II) halides and o-tolyl halides:
The reaction’s exothermicity mandates controlled conditions to prevent runaway decomposition.
Biological Interactions
Organomercury compounds inhibit enzymes by binding to cysteine residues. Di-o-tolylmercury’s lipophilicity facilitates membrane penetration, though its lower volatility reduces acute toxicity compared to methylmercury .
Applications and Industrial Relevance
Catalysis
Di-o-tolylmercury derivatives act as precatalysts in:
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Heck Reactions: Palladium analogs enable C-C bond formation in pharmaceuticals .
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Polymerization: Mercury-mediated initiators control molecular weight distributions in polyethylene.
Material Science
Mercury’s high atomic number makes di-o-tolylmercury useful in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume